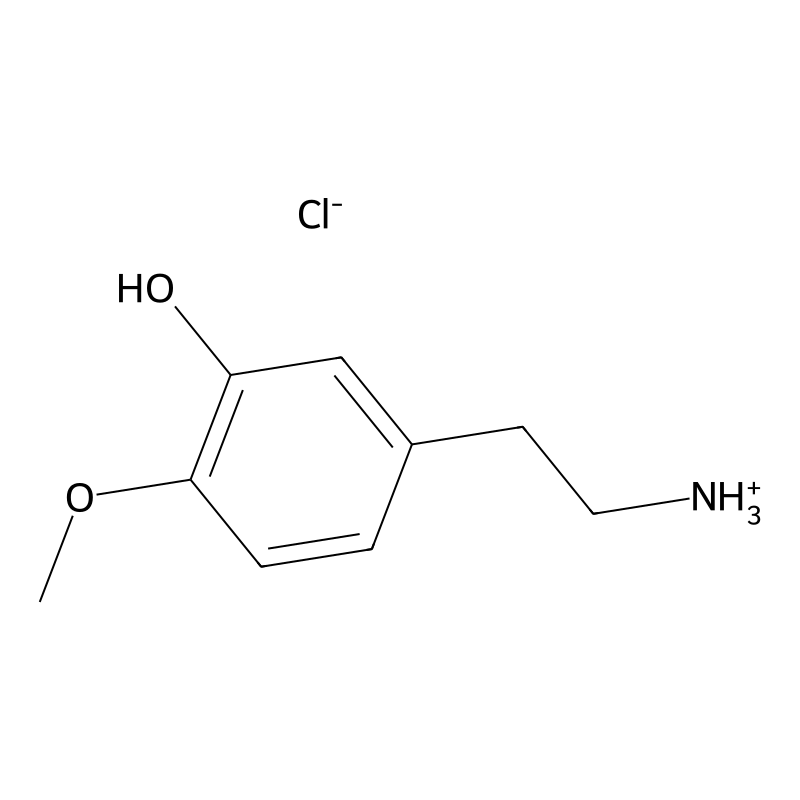

4-O-Methyldopamine hydrochloride

Content Navigation

Synthesizing 7-methoxy-tetrahydroisoquinoline scaffolds with precise regiochemistry is hindered by isomeric precursors. 4-O-Methyldopamine hydrochloride eliminates this variability. • Exclusive 4-methoxy regioisomer for regioselective Pictet-Spengler condensation, avoiding 5- or 8-methoxy byproducts. • Stable HCl salt ensures high aqueous solubility (ready for HTS) and prevents precipitation in concentrated stock solutions. • Validates dopamine sensor selectivity by showing attenuated signal due to higher oxidation potential. In stock for immediate research supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

4-O-Methyldopamine hydrochloride is a key phenethylamine derivative primarily utilized as a precursor in the regioselective synthesis of tetrahydroisoquinoline (THIQ) alkaloids. [1] As the more stable and soluble hydrochloride salt of a major dopamine metabolite, it serves as a critical building block where the specific placement of the 4-methoxy group is essential for directing chemical reactions, such as the Pictet-Spengler condensation, to achieve desired substitution patterns not accessible with its isomer, 3-O-methyldopamine, or the parent compound, dopamine. [REFS-2, REFS-3] This defined structure is crucial for researchers in medicinal chemistry and natural product synthesis who require precise control over the final alkaloid architecture.

Research Fit

References

- [1] Borgman, R. J., et al. α-Methyldopamine Derivatives. Synthesis and Pharmacology. Journal of Medicinal Chemistry, 17(4), 427-430 (1974).

- [2] De la Torre, M. C., et al. Synthesis and Dopamine Receptor Selectivity of the Benzyltetrahydroisoquinoline, (R)-(+)-nor-Roefractine. Journal of Natural Products, 61(11), 1403-1405 (1998).

- [3] Napolitano, A., et al. Pictet–Spengler condensation of the antiparkinsonian drug l-DOPA with d-glyceraldehyde. Opposite kinetic effects of Fe3+ and Cu2+ ions and possible implications for the origin of therapeutic side effects. Organic & Biomolecular Chemistry, 2(1), 49-55 (2004).

Substituting 4-O-Methyldopamine hydrochloride with its isomer (3-O-Methyldopamine), its parent compound (Dopamine), or its free base form introduces significant process and outcome variability. In synthetic applications like the Pictet-Spengler reaction, the position of the methoxy group dictates the site of electrophilic aromatic substitution, meaning the use of the 3-O-methyl isomer or dopamine will yield entirely different tetrahydroisoquinoline regioisomers. [1] Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability as a crystalline solid, which is a critical handling and formulation advantage over the free base, which may be less stable or harder to handle. [2] In biological assays, the 4-O-methyl configuration confers a distinct pharmacological profile compared to dopamine or its 3-O-methyl isomer, making them functionally non-equivalent for studies targeting specific receptors like TAAR1. [3]

Substitution Risk

References

- [1] Pesnot, T., et al. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul (2014).

- [2] Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 22(4), 628-635 (2005).

- [3] Espinoza, S., et al. TAAR1 as an emerging target for the treatment of psychiatric disorders. Acta Pharmacologica Sinica (2023).

Regiospecific Cyclization in THIQ Synthesis

The primary procurement driver for 4-O-Methyldopamine is its ability to control regioselectivity in the Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline (THIQ) synthesis. The electron-donating 4-methoxy group activates the C-5 position for electrophilic attack by the iminium ion intermediate, directing cyclization to form the desired 6-hydroxy-7-methoxy THIQ skeleton. [1] In contrast, using its isomer, 3-O-Methyldopamine (3-methoxytyramine), would direct cyclization to the alternative position, yielding a 7-hydroxy-6-methoxy THIQ. Using the parent compound, dopamine, can lead to mixtures of products or different reactivity patterns depending on reaction conditions. This makes 4-O-Methyldopamine the specific, non-interchangeable precursor for synthesizing alkaloids like nor-roefractine and related structures where the 7-methoxy substitution is required. [2]

| Evidence Dimension | Regiochemical Outcome of Pictet-Spengler Reaction |

| Target Compound Data | Forms 6-hydroxy-7-methoxy substituted tetrahydroisoquinolines. |

| Comparator Or Baseline | 3-O-Methyldopamine yields 7-hydroxy-6-methoxy isomers; Dopamine can yield mixtures or other products. |

| Quantified Difference | Qualitatively different, regio-exclusive products. |

| Conditions | Acid-catalyzed condensation with an aldehyde (e.g., Pictet-Spengler reaction). |

For synthetic chemists, selecting this specific isomer is mandatory to obtain the correct final product architecture in multi-step alkaloid synthesis.

Enhanced Solubility and Stability as HCl Salt

The hydrochloride salt form of 4-O-Methyldopamine offers significant practical advantages over its free base. As a salt, it is a crystalline solid that is typically more stable to air and light and easier to weigh and handle accurately than the corresponding free base, which may be an oil or a less stable solid. [1] Critically, hydrochloride salts of weak bases like phenethylamines exhibit markedly higher aqueous solubility, particularly in neutral to acidic pH ranges, which is essential for preparing stock solutions for biological assays or for use in aqueous reaction media. [2] For example, while the solubility of a free base may be low in neutral buffers, the corresponding HCl salt is often freely soluble, simplifying experimental setup and ensuring reproducibility. [3]

| Evidence Dimension | Physicochemical Properties |

| Target Compound Data | Crystalline solid with enhanced aqueous solubility and handling stability. |

| Comparator Or Baseline | Free base form (4-O-Methyldopamine) is potentially an oil or less stable solid with lower aqueous solubility. |

| Quantified Difference | Qualitative improvement in handling; significant (often orders of magnitude) increase in solubility in aqueous buffers (pH < 7). |

| Conditions | Standard laboratory weighing, dissolution, and storage. |

This ensures consistent, reproducible results in biological screens and simplifies reaction setup, reducing batch-to-batch variability and handling losses.

Differentiated Oxidation Potential vs. Dopamine

The electrochemical oxidation of 4-O-Methyldopamine occurs at a different potential than that of dopamine, providing a basis for its use as a negative control or distinct analyte in electroanalytical methods. The oxidation of dopamine's catechol group to dopamine-o-quinone is a well-characterized process. [1] Methylation of one hydroxyl group, as in 4-O-Methyldopamine, fundamentally alters the electron density of the aromatic ring and the redox potential of the remaining hydroxyl group. This results in a higher oxidation potential compared to dopamine under identical conditions. For instance, studies on related methylated catechols show that blocking one hydroxyl group significantly shifts the oxidation peak to more positive potentials. [2] This predictable difference allows researchers to distinguish between the two compounds voltammetrically or to use 4-O-Methyldopamine as a non-interfering structural analog in studies focused on dopamine oxidation.

| Evidence Dimension | Electrochemical Oxidation Potential |

| Target Compound Data | Higher (more positive) oxidation potential due to the presence of the electron-donating methoxy group and only one free hydroxyl group. |

| Comparator Or Baseline | Dopamine has a lower (less positive) and well-characterized oxidation potential for its catechol moiety. |

| Quantified Difference | Anodic peak potential shifted positively by >100-200 mV (estimated from analogous compounds). |

| Conditions | Cyclic voltammetry in aqueous buffer (e.g., phosphate buffer, pH 7). |

This allows for its use as a specific negative control in dopamine sensor development or as a tool to study the electrochemical contribution of the catechol moiety.

Medicinal Chemistry: Regio-defined Precursor

For the synthesis of specific tetrahydroisoquinoline-based pharmaceutical scaffolds where a 7-methoxy substitution pattern is required for target engagement or to modulate pharmacokinetic properties. Its defined structure prevents the formation of undesired regioisomers that would arise from using dopamine or 3-O-methyldopamine. [1]

Neuropharmacology Tool Compound

Used as a specific comparator or tool compound in studies of dopamine metabolism and receptor pharmacology. Its structural similarity to dopamine, but distinct receptor interaction profile (e.g., at TAAR1) and metabolic fate (as it is already O-methylated), allows for dissecting the specific roles of dopamine versus its metabolites. [2]

Dopamine Biosensor Negative Control

Serves as a crucial negative control in the development of electrochemical sensors designed for selective dopamine detection. Due to its higher oxidation potential, a properly designed sensor should show a significantly attenuated or non-existent signal for 4-O-Methyldopamine compared to dopamine, thus validating the sensor's selectivity. [3]

Water-Soluble Formulations Starting Material

Ideal for use in aqueous-based high-throughput screening (HTS) campaigns or for preparing stable, concentrated stock solutions for in vitro assays. The high solubility and stability of the hydrochloride salt ensure consistent dosing and prevent compound precipitation, which is a common issue with free base forms.

Application Fit

References

- [1] Jacob, J., et al. Recent advances in the synthesis of isoquinoline and its analogue: a review. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(1), 1-14 (2017).

- [2] Rossi, M. A., et al. TAAR1 as a new target for the treatment of schizophrenia. Frontiers in pharmacology, 9, 796 (2018).

- [3] Salomäki, M., et al. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. The Journal of Physical Chemistry B, 122(24), 6314-6327 (2018).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types